2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid is a complex organic compound that belongs to the class of spirocyclic compounds. Its chemical structure features a bicyclic framework, which includes both nitrogen and oxygen atoms, making it a member of the azaspiro family. The compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used in organic synthesis as a protecting group for amines.
The compound is cataloged under the Chemical Abstracts Service number 1955492-38-2 and has the molecular formula with a molecular weight of approximately 271.32 g/mol. It is classified as a carboxylic acid due to the presence of the carboxyl functional group in its structure. The IUPAC name reflects its complex structure, indicating both its functional groups and its spirocyclic nature .
The synthesis of 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid typically involves several synthetic steps, starting from readily available precursors. One common approach includes:
Specific details on reaction conditions, yields, and purification methods are often proprietary and may vary depending on the desired application .
The molecular structure of 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid can be represented using various structural notations:
CC(C)(C)OC(=O)N1CC2(CCOCC2)C1C(=O)O
InChI=1S/C13H21NO5/c1-9(2,3)14-12(19)10-6-8(15)4-7(11(10)18)5-13(16)17/h4,6,10H,1-3,5H2,(H,16,17)(H,18)
The compound exhibits a spirocyclic arrangement that contributes to its unique chemical properties. The presence of both nitrogen and oxygen in the ring system enhances its reactivity profile compared to simpler structures .
2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid undergoes various chemical reactions typical for compounds containing carboxylic acids and amines:
The specific outcomes of these reactions depend on the reagents and conditions employed .
The mechanism of action for 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid involves interactions with various molecular targets within biological systems. These interactions can modulate biochemical pathways, influencing processes such as enzyme activity or receptor binding.
The physical properties of 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid include:
Chemical properties include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm purity and structural integrity during synthesis .
This compound has several applications in scientific research:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4